N-[(4-sulfamoylphenyl)methyl]-2-thiophen-2-ylacetamide
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Description
N-[(4-sulfamoylphenyl)methyl]-2-thiophen-2-ylacetamide is a useful research compound. Its molecular formula is C13H14N2O3S2 and its molecular weight is 310.4 g/mol. The purity is usually 95%.
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Biological Activity
N-[(4-sulfamoylphenyl)methyl]-2-thiophen-2-ylacetamide is a compound of interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C13H14N2O3S2. The compound features a sulfonamide group, which is known for its biological activity, particularly in antibacterial and anticancer agents.
Biological Activities
1. Antimicrobial Activity
this compound has been investigated for its potential antibacterial properties. Preliminary studies indicate that it exhibits significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest that the compound could be effective in treating bacterial infections.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 12.5 |
Escherichia coli | 25 |
2. Anticancer Activity
Research has also focused on the anticancer properties of this compound. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines, such as MDA-MB-231 (breast cancer) and A549 (lung cancer). The compound's mechanism appears to involve the induction of apoptosis through the activation of caspase pathways.
Cell Line | IC50 (µM) |
---|---|
MDA-MB-231 | 15.0 |
A549 | 20.5 |
The biological activity of this compound can be attributed to several mechanisms:
1. Enzyme Inhibition
The compound has been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation. This inhibition disrupts normal cellular functions, leading to cell death.
2. Modulation of Signaling Pathways
this compound interacts with various cellular receptors, modulating signaling pathways that regulate cell growth and apoptosis.
3. Induction of Apoptosis
In cancer cells, the compound triggers apoptotic pathways, leading to programmed cell death. This effect is mediated by the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins.
Case Studies
Several case studies highlight the potential applications of this compound:
- Study on Antimicrobial Efficacy : A recent study evaluated the antibacterial effects of this compound against clinical isolates of Staphylococcus aureus and Escherichia coli, demonstrating significant antimicrobial activity with favorable MIC values compared to standard antibiotics .
- Anticancer Research : In vitro assays conducted on breast cancer cell lines revealed that this compound reduced cell viability significantly at concentrations as low as 15 µM, suggesting its potential as a therapeutic agent in oncology .
- Mechanistic Insights : Molecular docking studies have provided insights into how this compound binds to target proteins involved in cancer progression, indicating a strong affinity for specific enzymatic sites .
Properties
IUPAC Name |
N-[(4-sulfamoylphenyl)methyl]-2-thiophen-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3S2/c14-20(17,18)12-5-3-10(4-6-12)9-15-13(16)8-11-2-1-7-19-11/h1-7H,8-9H2,(H,15,16)(H2,14,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFRDTVPDZVGHGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CC(=O)NCC2=CC=C(C=C2)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801330656 |
Source
|
Record name | N-[(4-sulfamoylphenyl)methyl]-2-thiophen-2-ylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801330656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
45.1 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47203086 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
349433-06-3 |
Source
|
Record name | N-[(4-sulfamoylphenyl)methyl]-2-thiophen-2-ylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801330656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.